(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiophen-2-yl group conjugated to an acrylamide backbone and a 1,1-dioxidotetrahydrothiophen-3-ylmethyl substituent.
Properties
IUPAC Name |
(E)-N-[(1,1-dioxothiolan-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-12(4-3-11-2-1-6-17-11)13-8-10-5-7-18(15,16)9-10/h1-4,6,10H,5,7-9H2,(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQJJPGZOLAOH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1CNC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Moiety: This can be achieved through the reaction of acryloyl chloride with an amine derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Oxidation of the Tetrahydrothiophene: The tetrahydrothiophene ring is oxidized to form the 1,1-dioxide derivative using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thiophene ring or the acrylamide moiety.
Reduction: Reduction reactions can target the acrylamide group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated thiophenes, substituted acrylamides.
Scientific Research Applications
(E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound can bind to or inhibit.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their pharmacological profiles are summarized below:
Table 1: Structural and Functional Comparison
Key Observations :
- Thiophene vs. Furan: DM497 (thiophene) exhibits stronger antinociceptive activity compared to DM490 (furan), likely due to sulfur's electron-rich nature enhancing receptor binding .
- Substituent Effects: Bulky or polar groups on the acrylamide nitrogen (e.g., morpholinophenyl in 26a) influence target specificity (e.g., Sortase A inhibition vs. ion channel modulation) .
Pharmacological Activity Comparison
Table 2: Pharmacological Data
Key Findings :
- α7 nAChR Modulation : DM497 acts as a positive allosteric modulator (PAM) at α7 nAChR, while DM490 antagonizes its effects, highlighting substituent-dependent activity .
Biological Activity
The compound (E)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, a thiophene derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring system, which is known for its significant role in various biological activities. The presence of the tetrahydrothiophene moiety contributes to the compound's unique properties and interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiophene-containing compounds exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown promising results against Hep3B cancer cell lines.
Key Findings
- Inhibition Concentration (IC50) : The synthesized thiophene carboxamide derivatives displayed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent antiproliferative activity .
- Mechanism of Action : These compounds were found to disrupt tubulin dynamics, similar to the known anticancer agent Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Tubulin disruption |
| 2e | 12.58 | Tubulin disruption |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives are also significant. Research has indicated that these compounds can inhibit bacterial histidine kinases (HKs), which are crucial for bacterial signal transduction.
Key Findings
- Broad-Spectrum Activity : Certain thiophene derivatives exhibited broad-spectrum antimicrobial activity against various bacterial strains .
- Targeting Unique Pathways : By inhibiting HKs involved in two-component signal transduction systems (TCSs), these compounds can potentially overcome antibiotic resistance mechanisms in bacteria .
| Compound | Target | Activity |
|---|---|---|
| Thiophene Derivative | Histidine Kinases | Broad-spectrum antimicrobial |
Case Studies
A series of studies have been conducted to evaluate the biological activity of thiophene derivatives:
- Anticancer Studies : A study focusing on the synthesis and characterization of thiophene carboxamide derivatives demonstrated their effectiveness against Hep3B cells, showcasing their potential as anticancer agents .
- Antimicrobial Studies : Another study identified several thiophene derivatives that significantly inhibited bacterial HKs, suggesting their potential as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
